[3H]Pirenzepine
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Overview
Description
[3H]pirenzepine is a radiolabeled form of pirenzepine, a muscarinic receptor antagonist. Pirenzepine is primarily used in the treatment of peptic ulcers, gastric ulcers, and duodenal ulcers due to its ability to inhibit gastric acid secretion . The radiolabeled version, this compound, is used in scientific research to study the distribution and density of muscarinic receptors in various tissues .
Preparation Methods
Chemical Reactions Analysis
[3H]pirenzepine, like its non-radiolabeled counterpart, undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions are less common for this compound.
Substitution: The compound can undergo substitution reactions, particularly involving the piperazine ring
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[3H]pirenzepine is extensively used in scientific research to study muscarinic receptors. Its applications include:
Chemistry: Used to study the binding characteristics and distribution of muscarinic receptors in various tissues.
Biology: Helps in understanding the role of muscarinic receptors in different biological processes.
Medicine: Used in pharmacological studies to develop new drugs targeting muscarinic receptors.
Mechanism of Action
[3H]pirenzepine exerts its effects by binding to muscarinic acetylcholine receptors, specifically the M1 subtype . This binding inhibits the action of acetylcholine, a neurotransmitter, leading to reduced gastric acid secretion and muscle spasms . The muscarinic acetylcholine receptor mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins .
Comparison with Similar Compounds
[3H]pirenzepine is unique due to its high selectivity for the M1 muscarinic receptor subtype . Similar compounds include:
AFDX-384: Selective for M2 muscarinic receptors.
Telenzepine: Another muscarinic receptor antagonist with a different selectivity profile.
Quinuclidinyl benzilate: Used in similar receptor binding studies but with a broader receptor affinity.
These compounds differ in their receptor selectivity and pharmacological effects, making this compound particularly valuable for studies focused on M1 receptors.
Properties
CAS No. |
1147996-37-9 |
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Molecular Formula |
C19H21N5O2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
11-[2-[4-(tritritiomethyl)piperazin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C19H21N5O2/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24/h2-8H,9-13H2,1H3,(H,21,26)/i1T3 |
InChI Key |
RMHMFHUVIITRHF-RLXJOQACSA-N |
Isomeric SMILES |
[3H]C([3H])([3H])N1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 |
Origin of Product |
United States |
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